molecular formula C16H12N3NaO4S B1384328 ACID BROWN 4 CAS No. 5858-51-5

ACID BROWN 4

Cat. No.: B1384328
CAS No.: 5858-51-5
M. Wt: 365.3 g/mol
InChI Key: VFYDFVDOOIPQHX-UHFFFAOYSA-M
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Description

ACID BROWN 4 is an azo compound widely used in various scientific and industrial applications. This compound is known for its vibrant color properties, making it a popular choice in dyeing processes. It is also referred to as this compound in some contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACID BROWN 4 typically involves the diazotization of 4-aminobenzenesulfonic acid followed by coupling with 5-hydroxynaphthalene-1-sulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters to maintain product quality and yield. The use of continuous flow reactors and automated systems helps in achieving consistent production .

Chemical Reactions Analysis

Types of Reactions

ACID BROWN 4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ACID BROWN 4 is utilized in several scientific research fields:

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can participate in electron transfer reactions, making it useful in redox processes. Additionally, the aromatic rings can interact with biological molecules, facilitating its use in staining and drug delivery applications .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-((4-aminophenyl)azo)benzenesulfonate
  • Sodium 6-((4-aminophenyl)azo)-2-naphthalenesulfonate
  • Sodium 4-((4-aminophenyl)azo)-3-hydroxybenzenesulfonate

Uniqueness

ACID BROWN 4 stands out due to its unique combination of a hydroxyl group and a sulfonate group on the naphthalene ring. This structure provides enhanced solubility in water and improved binding properties with various substrates, making it highly effective in dyeing and staining applications .

Properties

IUPAC Name

sodium;6-[(4-aminophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S.Na/c17-10-4-6-11(7-5-10)18-19-14-9-8-12-13(16(14)20)2-1-3-15(12)24(21,22)23;/h1-9,20H,17H2,(H,21,22,23);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYDFVDOOIPQHX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2O)N=NC3=CC=C(C=C3)N)C(=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N3NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201023885
Record name C.I. Acid Brown 4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201023885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5858-51-5
Record name Sodium 6-((4-aminophenyl)azo)-5-hydroxynaphthalene-1-sulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005858515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C.I. Acid Brown 4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201023885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 6-[(4-aminophenyl)azo]-5-hydroxynaphthalene-1-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.993
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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